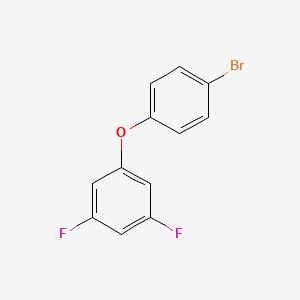

1-(4-Bromophenoxy)-3,5-difluorobenzene

Description

Contextual Significance of Halogenated Diaryl Ethers in Modern Organic Synthesis

Halogenated diaryl ethers are a class of organic compounds that hold considerable significance in modern organic synthesis due to their versatile applications and unique chemical properties. The diaryl ether structural motif is present in numerous natural products and biologically active molecules, including some with antibacterial, anti-inflammatory, and antifungal properties. Current time information in Edmonton, CA. The introduction of halogen atoms onto the aryl rings can significantly modify the compound's physical, chemical, and biological characteristics.

In the realm of materials science, polybrominated diphenyl ethers (PBDEs) have been extensively used as flame retardants in a wide array of consumer products, including electronics, textiles, and plastics. acs.org While concerns about their environmental persistence and toxicity have led to restrictions on many PBDEs, the study of their properties continues to inform the development of safer alternatives. acs.org Furthermore, the incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com Fluorinated liquid crystals are also a significant area of research, where the polarity induced by the carbon-fluorine bond is a key design feature. beilstein-journals.orgnih.gov

The synthesis of diaryl ethers is a fundamental topic in organic chemistry, with several established methods for their preparation. These include the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542), and the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction. Current time information in Edmonton, CA. Nucleophilic aromatic substitution (SNAr) also provides a pathway to diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. The presence of halogens on the aromatic rings can influence the choice of synthetic route and the reaction conditions required.

Academic Research Perspectives on the Unique Electronic and Steric Effects of Bromine and Fluorine Substituents in Diaryl Ethers

The presence of both bromine and fluorine substituents on the diaryl ether scaffold of 1-(4-Bromophenoxy)-3,5-difluorobenzene results in a unique interplay of electronic and steric effects that influence its reactivity and potential applications.

Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I). chemistrysteps.com In this compound, the two fluorine atoms on one ring significantly decrease the electron density of that ring, making it more susceptible to nucleophilic attack. Conversely, this deactivation makes the ring less reactive towards electrophilic aromatic substitution. chemistrysteps.com

In the target molecule, the difluorinated ring is strongly deactivated, while the brominated ring is also deactivated, albeit to a lesser extent. This electronic differentiation between the two rings is a key feature for selective chemical transformations.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. The position of substituents on an aromatic ring (ortho, meta, or para) plays a crucial role in determining steric accessibility. In electrophilic aromatic substitution, attack at the para position is generally less sterically hindered than at the ortho position. masterorganicchemistry.commasterorganicchemistry.com

In this compound, the fluorine atoms are in the meta positions (1,3,5-arrangement relative to the ether linkage), which presents a different steric profile compared to ortho-substituted analogues. The bromine atom is in the para position on the other ring, which is the least sterically demanding position. This arrangement influences the conformation of the molecule and the accessibility of reactive sites. For instance, reactions involving the ether oxygen or the adjacent carbon atoms will be influenced by the steric bulk of the nearby halogen atoms.

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromine | para | Inductive (-I), Resonance (+R) | Low hindrance at this position |

| Fluorine | meta | Strong Inductive (-I) | Moderate influence on ether linkage |

Overview of Key Research Areas and the Compound's Potential as a Versatile Synthetic Intermediate in Academic Contexts

While specific academic studies detailing the use of this compound as a synthetic intermediate are not widely documented in the available literature, its structural features suggest significant potential in several key research areas, primarily in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.

The utility of this compound as a building block can be inferred from the applications of its precursors and related structures. For example, 1-bromo-3,5-difluorobenzene (B42898) is a known intermediate in the production of pharmaceuticals and liquid crystals. google.comchemicalbook.comgoogle.com Halogenated aromatic compounds are fundamental building blocks in organic synthesis. nbinno.com

The two distinct halogen atoms on this compound offer opportunities for selective functionalization. The carbon-bromine bond is typically more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, while leaving the difluorinated ring intact for subsequent transformations. This differential reactivity makes the compound a potentially valuable intermediate for the synthesis of complex, multi-substituted diaryl ethers and related structures.

Given the importance of fluorinated compounds in medicinal chemistry and agrochemicals, this compound could serve as a precursor for novel bioactive molecules. nbinno.com The difluorophenyl moiety can be a key pharmacophore, while the bromophenyl group allows for the attachment of other molecular fragments to build a larger, more complex active ingredient. Similarly, in materials science, the compound could be a building block for novel liquid crystals, polymers, or other functional materials where the specific electronic properties conferred by the halogen atoms are desired. beilstein-journals.orgnih.gov The development of synthetic routes utilizing this compound would be a logical extension of existing research into the applications of halogenated organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenoxy)-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2O/c13-8-1-3-11(4-2-8)16-12-6-9(14)5-10(15)7-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZVGEJLPAPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CC(=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 1 4 Bromophenoxy 3,5 Difluorobenzene

Retrosynthetic Analysis and Key Disconnections for Aryl Ether Formation

Retrosynthetic analysis is a technique used to plan a chemical synthesis by starting with the final product (the target molecule) and working backward to simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. amazonaws.com

For the target molecule 1-(4-Bromophenoxy)-3,5-difluorobenzene, the most logical and common disconnection is at the diaryl ether C-O bond. amazonaws.com This disconnection leads to two primary retrosynthetic pathways, each defined by which aromatic ring acts as the nucleophile (phenoxide) and which acts as the electrophile (aryl halide).

Pathway A: This pathway involves disconnecting the bond between the oxygen and the difluorinated ring. This generates a 4-bromophenoxide synthon and a 3,5-difluorophenyl cation synthon. The corresponding chemical equivalents would be 4-bromophenol (B116583) and an activated difluorobenzene derivative, such as 1-bromo-3,5-difluorobenzene (B42898) or, more directly, 1,3,5-trifluorobenzene (B1201519) , where one fluorine atom acts as a leaving group.

Pathway B: This alternative pathway involves disconnecting the bond between the oxygen and the brominated ring. This generates a 3,5-difluorophenoxide synthon and a 4-bromophenyl cation synthon. The corresponding reagents for this synthesis would be 3,5-difluorophenol and 1-bromo-4-fluorobenzene or 1,4-dibromobenzene .

Pathway A is often preferred due to the electronic properties of the precursors. The 1,3,5-trifluorobenzene ring is highly electron-deficient and thus strongly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophile. researchgate.net

Precursor Chemistry and Strategic Starting Materials for the Diaryl Ether Core

The success of any synthetic route depends on the availability and reactivity of the starting materials. The synthesis of this compound relies on a set of key precursors whose preparation is well-established.

1-Bromo-3,5-difluorobenzene: This compound is a critical intermediate, particularly for metal-catalyzed coupling reactions. nbinno.com Direct bromination of 1,3-difluorobenzene (B1663923) is not a viable route as it selectively yields 1-bromo-2,4-difluorobenzene. google.com The most effective synthesis involves a Sandmeyer reaction starting from 3,5-difluoroaniline (B1215098). google.comgoogle.com This process includes the diazotization of the aniline (B41778) with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with copper(I) bromide. google.com

1,3,5-Trifluorobenzene: This precursor is particularly valuable for SNAr strategies. The three electron-withdrawing fluorine atoms activate the ring, allowing one of the fluorines to serve as an effective leaving group when attacked by a nucleophile like a phenoxide.

4-Bromophenol and 3,5-Difluorophenol: These phenolic starting materials are generally commercially available and serve as the nucleophilic component in the etherification reaction after deprotonation with a suitable base to form the corresponding phenoxide.

Interactive Data Table: Key Precursors and Intermediates

Select a compound from the dropdown menu to see its properties and synthetic role.

| Property | Value |

| Compound | 1-Bromo-3,5-difluorobenzene1,3,5-Trifluorobenzene4-Bromophenol3,5-Difluorophenol |

| Synthetic Role | Aryl halide precursor, typically for metal-catalyzed coupling. |

| Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

Ether Formation Reactions for the Phenoxy Linkage

The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers through the copper-catalyzed reaction of an aryl halide and a phenol (B47542). beilstein-journals.orgscielo.org.mx Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgbeilstein-journals.org

Modern advancements have led to milder and more efficient Ullmann-type couplings. These protocols utilize catalytic amounts of soluble copper salts (e.g., CuI or Cu₂O) in combination with various ligands that accelerate the reaction. organic-chemistry.org For the synthesis of this compound, this reaction would typically involve coupling 4-bromophenol with 1-bromo-3,5-difluorobenzene. The reactivity of the aryl halide in Ullmann reactions generally follows the trend I > Br > Cl >> F. scielo.org.mx

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Notes |

| CuI / N,N-dimethylglycine | K₃PO₄ | Acetonitrile | 80-120 | Effective for electron-rich aryl bromides. beilstein-journals.org |

| Cu₂O / Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80-110 | Provides good yields under relatively mild conditions. organic-chemistry.org |

| Cu Powder (traditional) | K₂CO₃ | Pyridine/DMF | 150-220 | Harsh conditions, often requires activated aryl halides. wikipedia.org |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, have become a powerful alternative to the Ullmann condensation for diaryl ether synthesis. beilstein-journals.org These reactions typically occur under significantly milder conditions and exhibit broad functional group tolerance. The catalytic cycle involves a palladium(0) species, a phosphine-based ligand, and a base.

The synthesis of the target molecule via this method would couple an aryl halide (or triflate) with a phenol. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands (such as those developed by Buchwald) being particularly effective. rsc.org These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Nucleophilic aromatic substitution (SNAr) is a highly effective strategy when one of the aromatic rings is sufficiently electron-poor. researchgate.net The presence of strong electron-withdrawing groups (like -NO₂ or fluorine) ortho or para to a leaving group (often a halogen) activates the ring towards attack by a nucleophile.

For the synthesis of this compound, the reaction between 1,3,5-trifluorobenzene and 4-bromophenol is an ideal application of the SNAr mechanism. The 4-bromophenol is deprotonated by a base (e.g., NaH, K₂CO₃) to form the potent 4-bromophenoxide nucleophile. This nucleophile then attacks the 1,3,5-trifluorobenzene ring, which is activated by the two meta-directing fluorine atoms, displacing one of the fluoride (B91410) ions to form the desired diaryl ether. researchgate.netrsc.org These reactions are typically run in polar aprotic solvents like DMF or DMSO, which effectively solvate the cation of the base without hindering the nucleophile.

PhenoFluor is a versatile reagent developed primarily for the deoxyfluorination of phenols and alcohols, converting C-O bonds to C-F bonds. acsgcipr.org Its mechanism involves the activation of the phenol to form a phenoxy-imidazolium intermediate, which is then susceptible to nucleophilic attack by fluoride. acsgcipr.org

While its main application is fluorination, a related reactivity has been harnessed for the formation of alkyl aryl ethers. nih.gov In this transformation, both a phenol and an alcohol are present, and PhenoFluor mediates the formation of a C-O bond between them. nih.gov This process is distinct from conventional etherification methods and tolerates a wide range of functional groups. However, the application of PhenoFluor for the direct coupling of two different aryl phenols to form a diaryl ether is not its primary or well-documented use. The reagent's established utility in etherification is focused on coupling phenols with primary and secondary alcohols. nih.gov Anhydrous conditions are crucial for reactions involving PhenoFluor, as the reagent is sensitive to moisture and can hydrolyze. harvard.edu

Adaptations of the Williamson Ether Synthesis for Diaryl Ethers

The traditional Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with a primary alkyl halide, is not suitable for the formation of diaryl ethers. Aryl halides are generally unreactive toward nucleophilic substitution due to the high strength of the C(sp²)-X bond and steric hindrance. Consequently, the synthesis of diaryl ethers like this compound relies on transition-metal-catalyzed adaptations that facilitate the coupling of an aryl halide with a phenoxide. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.orgwikipedia.orgdntb.gov.ua

Ullmann Condensation: First reported by Fritz Ullmann, this reaction traditionally involves the use of stoichiometric amounts of copper powder or copper salts at high temperatures (often exceeding 200°C) to couple an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Modern iterations have significantly improved the reaction's scope and mildness through the use of catalytic amounts of soluble copper(I) salts (e.g., CuI, Cu₂O) and the addition of accelerating ligands. organic-chemistry.orgrhhz.net For the synthesis of this compound, this would typically involve the reaction of 1-bromo-3,5-difluorobenzene with 4-bromophenol in the presence of a copper catalyst and a base. The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. wikipedia.org

Buchwald-Hartwig C-O Cross-Coupling: Developed as a more versatile and often milder alternative to the Ullmann reaction, the Buchwald-Hartwig amination has been successfully adapted for C-O bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples aryl halides or triflates with alcohols or phenols. wikipedia.org The synthesis of this compound via this method would proceed by reacting 4-bromophenol with 1-bromo-3,5-difluorobenzene using a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the phenoxide, and subsequent reductive elimination to form the product and regenerate the catalyst. wuxiapptec.com This method often provides higher yields and tolerates a broader range of functional groups compared to the classical Ullmann condensation. wikipedia.orgsemanticscholar.org

Strategic Halogenation and Fluorination during Compound Synthesis

The successful synthesis of the target compound is critically dependent on the efficient preparation of its halogenated precursors: the 4-bromophenol and the 1,3-difluorinated aromatic ring.

The precursor 4-bromophenol is typically synthesized via the electrophilic bromination of phenol. Achieving high selectivity for the para-isomer is crucial to avoid the formation of ortho-brominated or polybrominated byproducts.

Several methods have been developed to ensure high para-selectivity:

Bromine in a Non-polar Solvent: Direct bromination with Br₂ in solvents like carbon disulfide or carbon tetrachloride at low temperatures favors the formation of 4-bromophenol.

Polymer-bound Tribromide: The use of a regenerable polymer-bound tetraalkylammonium tribromide, such as Amberlyst-A26 in its tribromide form, has been shown to effect the para-bromination of phenols with high yields and selectivity. rsc.org The resin can be easily recovered by filtration. rsc.org

Bromine in Ethyl Acetate (B1210297): A solution of bromine in ethyl acetate added to a solution of phenol at low temperatures (0-10°C) can yield 4-bromophenol with high purity (e.g., 99% p-bromophenol and 1% o-bromophenol). google.com

N-Bromosuccinimide (NBS): While NBS can be used for bromination, controlling selectivity can be challenging. However, specific catalytic systems can direct the substitution. For instance, while some methods use NBS to achieve ortho-bromination, careful selection of reaction conditions is required for para-selectivity. nih.govnih.gov

The 1,3-difluorobenzene moiety is a key structural component. A common and versatile precursor for this ring system is 1-bromo-3,5-difluorobenzene or 3,5-difluoroaniline.

From 3,5-Difluoroaniline: A high-yielding route to 1-bromo-3,5-difluorobenzene involves the diazotization of 3,5-difluoroaniline followed by a Sandmeyer reaction. google.comgoogle.com 3,5-difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at low temperatures (≤0°C) to form the diazonium salt. google.com Subsequent reaction of this salt with HBr in the presence of a copper(I) bromide (CuBr) catalyst yields 1-bromo-3,5-difluorobenzene. google.com

Synthesis of 3,5-Difluoroaniline: The starting material, 3,5-difluoroaniline, can be prepared through various multi-step industrial processes. One route begins with 1,3,5-trichlorobenzene, which is fluorinated to 3,5-difluorochlorobenzene and then reacted with ammonia (B1221849) in the presence of a copper catalyst. google.com Another pathway involves the catalytic reduction and dehalogenation of precursors like 2-chloro-3,5-difluoroaniline (B1349362) or 2,6-dichloro-3,5-difluoronitrobenzene using hydrogen gas and a palladium catalyst. prepchem.comgoogle.comgoogleapis.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the coupling reaction is essential for maximizing yield and minimizing side products. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For Ullmann-Type Reactions:

Catalyst and Ligand: While early methods used copper powder, modern protocols use catalytic amounts (5-10 mol%) of copper(I) salts like CuI or Cu₂O. organic-chemistry.orgrhhz.net The addition of N,N- or N,O-chelating ligands such as salicylaldimine, N-methylated amino acids, or N-butylimidazole can significantly accelerate the reaction and allow for lower temperatures (80-110°C). rhhz.netbeilstein-journals.orgnih.gov

Base: The choice of base is critical. Strong, insoluble bases like K₃PO₄ and Cs₂CO₃ are often effective. rhhz.netresearchgate.net Cs₂CO₃ has been identified as particularly suitable for achieving high yields in many diaryl ether syntheses. organic-chemistry.orgresearchgate.net

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used. wikipedia.org Acetonitrile has also been shown to be an effective solvent in combination with specific ligand/base systems. organic-chemistry.orgbeilstein-journals.org

For Buchwald-Hartwig C-O Coupling:

Catalyst and Ligand: Palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are typically used. wuxiapptec.com The ligand choice is paramount and depends on the specific substrates. Sterically hindered biaryl monophosphine ligands (e.g., XPhos) or bidentate ligands (e.g., BINAP) are commonly employed to promote the reductive elimination step and prevent catalyst decomposition. researchgate.netacs.orglibretexts.org

Base: Strong, non-nucleophilic bases are required to deprotonate the phenol. Sodium tert-butoxide (NaOtBu) often leads to high reaction rates, while weaker carbonate bases like Cs₂CO₃ provide excellent functional group tolerance. wuxiapptec.comlibretexts.org

Solvent and Temperature: Aprotic solvents such as toluene (B28343), THF, or dioxane are standard. wuxiapptec.com Reaction temperatures typically range from 80-110°C. wuxiapptec.combristol.ac.uk

The following table summarizes the influence of various parameters on diaryl ether synthesis.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Research Findings |

| Catalyst | CuI, Cu₂O, CuCl | Pd(OAc)₂, Pd₂(dba)₃ | CuI and Cu₂O are highly effective copper sources. rhhz.net Pd pre-catalysts can offer more efficient formation of the active Pd(0) species. wuxiapptec.com |

| Ligand | Salicylaldimines, Picolinic acid, Amino acids | XPhos, BINAP, DPEphos, XantPhos | Ligands greatly accelerate Ullmann reactions, allowing milder conditions. organic-chemistry.orgmit.edu For Buchwald-Hartwig, sterically hindered ligands like XPhos are often most effective. researchgate.net |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | Cs₂CO₃ is a highly effective base for both methods, offering good yields and functional group compatibility. organic-chemistry.orgresearchgate.net NaOtBu allows for high reaction rates with palladium catalysts but is less compatible with sensitive functional groups. libretexts.org |

| Solvent | Dioxane, Acetonitrile, DMF, Toluene | Toluene, THF, Dioxane | Dioxane is an effective solvent for many copper-catalyzed systems. rhhz.net Toluene is a common choice for palladium-catalyzed reactions. researchgate.net |

| Temperature | 80 - 120°C (with ligands) | 80 - 110°C | Modern ligand systems have significantly reduced the high temperatures traditionally required for Ullmann reactions. rhhz.netnih.gov Buchwald-Hartwig reactions generally operate in a similar, moderate temperature range. wuxiapptec.com |

Academic Approaches to Isolation and Purification Techniques for Complex Halogenated Aryl Ethers

The purification of the final product, this compound, requires techniques capable of separating it from starting materials, catalysts, and any side products. Given its halogenated nature and likely low volatility, common academic techniques include column chromatography and recrystallization.

Column Chromatography: This is a standard and highly effective method for purifying organic compounds. A slurry of silica (B1680970) gel is typically used as the stationary phase, and a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) is used as the mobile phase. The components of the reaction mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure diaryl ether. mit.edu Automated flash chromatography systems can streamline this process. mit.edu

Recrystallization: If the product is a solid with sufficient purity after initial workup, recrystallization can be an excellent method for obtaining highly pure material. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. For halogenated aromatic compounds, solvents such as toluene or various alcohols may be suitable. google.com

Aqueous Workup and Filtration: The initial workup procedure typically involves quenching the reaction, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water or brine to remove inorganic salts and water-soluble impurities. The organic phase is dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. mit.edu If the product is a solid, it may precipitate during this process and can be collected by filtration.

Comprehensive Spectroscopic and Structural Elucidation Methodologies Applied to 1 4 Bromophenoxy 3,5 Difluorobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics. For 1-(4-bromophenoxy)-3,5-difluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all atomic positions.

The ¹H and ¹³C NMR spectra provide the foundational data for determining the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the two aromatic rings. The 4-bromophenoxy ring, due to its symmetry, would exhibit a characteristic AA'BB' system, which often simplifies to appear as two doublets. The protons ortho to the ether linkage (H-2, H-6) would be chemically equivalent, as would the protons meta to the ether linkage (H-3, H-5). For the 3,5-difluorophenyl ring, two distinct proton environments are expected: the proton at the C-4' position and the two equivalent protons at the C-2' and C-6' positions. The H-4' signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms, while the H-2'/H-6' signal would be a doublet of triplets, split by the adjacent H-4' proton and the ortho and para fluorine atoms.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to symmetry, eight distinct signals are predicted for the 12 carbon atoms of this compound. A key feature would be the large carbon-fluorine coupling constants (¹JCF, ²JCF), which cause the signals for the carbons in the difluorophenyl ring to appear as multiplets (e.g., a doublet of triplets for C-3'/C-5' due to direct and two-bond coupling to fluorine). The carbons directly bonded to electronegative atoms (O, F, Br) would show characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound Note: This table represents predicted values based on established principles of NMR spectroscopy, as specific experimental data is not publicly cataloged.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| H-2, H-6 | ¹H | ~7.0-7.2 | d (doublet) | JHH ≈ 8-9 |

| H-3, H-5 | ¹H | ~7.5-7.7 | d (doublet) | JHH ≈ 8-9 |

| H-2', H-6' | ¹H | ~6.6-6.8 | dt (doublet of triplets) | JHH, JHF |

| H-4' | ¹H | ~6.5-6.7 | t (triplet) | JHF |

| C-1 | ¹³C | ~155-160 | s (singlet) | - |

| C-2, C-6 | ¹³C | ~118-122 | s (singlet) | - |

| C-3, C-5 | ¹³C | ~132-135 | s (singlet) | - |

| C-4 | ¹³C | ~115-120 | s (singlet) | - |

| C-1' | ¹³C | ~160-165 | t (triplet) | ²JCF |

| C-2', C-6' | ¹³C | ~100-105 | d (doublet) | ²JCF |

| C-3', C-5' | ¹³C | ~162-166 | dt (doublet of triplets) | ¹JCF, ³JCF |

Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The chemical shift of fluorine is extremely sensitive to its local electronic environment, making it an excellent probe for substituent effects. wikipedia.orgalfa-chemistry.com

For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would likely be split into a triplet by coupling to the two adjacent protons (H-2' and H-6'). The chemical shift value, typically reported relative to a standard like CFCl₃, would provide insight into the electron-donating or -withdrawing nature of the 4-bromophenoxy group as transmitted through the ether linkage. huji.ac.il

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously connecting the atoms within the molecular structure. ethz.chnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would show cross-peaks connecting adjacent protons within each aromatic ring, for instance, between the H-2/H-6 and H-3/H-5 signals of the bromophenoxy ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is fundamental for assigning the ¹³C spectrum by linking each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two and three bonds. For this compound, HMBC would be critical in confirming the ether linkage. It would reveal a correlation from the protons on the difluorophenyl ring (e.g., H-2'/H-6') to the ipso-carbon of the bromophenoxy ring (C-1), and vice-versa, providing definitive proof of the connection between the two aryl moieties through the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show cross-peaks between protons on the difluorophenyl ring and protons on the bromophenoxy ring, confirming their spatial proximity and providing information about the molecule's preferred conformation around the flexible C-O-C ether bond.

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution. researchgate.netresearchgate.net Its primary application in the context of a small organic molecule like this compound would be the characterization of its crystalline and amorphous forms. nih.gov

SSNMR is highly sensitive to the local environment, including intermolecular interactions and crystal packing. If the compound crystallizes with more than one molecule in the asymmetric unit cell (Z' > 1), SSNMR can resolve distinct signals for atoms that are chemically equivalent in solution but crystallographically inequivalent in the solid state. researchgate.net This makes it an excellent tool for identifying and quantifying different polymorphs (different crystal packing arrangements), which can have distinct physical properties. While a potent tool for such analysis, specific research applying SSNMR to this particular compound is not widely documented in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition from its exact mass. missouri.edu For this compound (C₁₂H₇BrF₂O), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a very low margin of error (typically < 5 ppm).

A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). sisweb.com This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost identical intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. umn.edu

Table 2: Calculated Exact Masses for the Molecular Ions of this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₂H₇⁷⁹BrF₂O | ⁷⁹Br | 283.9699 |

Beyond determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is formed (typically by electron impact), it possesses excess energy and can break apart into smaller, charged fragments and neutral radicals or molecules.

For diaryl ethers like this compound, the most probable fragmentation pathways involve the cleavage of the C-O ether bonds. nih.govlibretexts.org This would lead to the formation of characteristic fragment ions corresponding to each of the aromatic moieties.

Key predicted fragmentation steps include:

Ether Bond Cleavage: The primary fragmentation would likely be the scission of one of the C-O bonds, resulting in two major fragment ions:

A [C₆H₄BrO]⁺• ion (m/z 171/173)

A [C₆H₃F₂]⁺• ion (m/z 113)

Halogen Loss: The molecular ion or primary fragments can lose halogen atoms.

Loss of a bromine radical (Br•) from the molecular ion would produce a fragment at m/z 205.

Loss of a fluorine radical (F•) is less common but could occur, leading to a fragment at m/z 265/267.

Loss of Neutral Molecules: Aryl ether fragments can undergo rearrangement and lose stable neutral molecules like carbon monoxide (CO), a common pathway for phenoxy-type ions. miamioh.edu

Analyzing these fragmentation patterns allows for a step-by-step reconstruction of the molecule, confirming the presence of the 4-bromophenoxy and 3,5-difluorophenyl units and their connection via an ether linkage. nih.gov

X-ray Diffraction Crystallography Methodologies

Crystal Growth Strategies for Obtaining Single-Crystal X-ray Diffraction Data

The prerequisite for a successful single-crystal XRD analysis is the availability of high-quality single crystals of sufficient size and regularity. For organic compounds like this compound, several crystallization strategies can be employed. The selection of an appropriate method is often empirical and depends on the compound's solubility in various solvents.

Commonly utilized techniques include:

Slow Evaporation: This is one of the most straightforward and widely used methods. A solution of the compound is prepared in a suitable solvent or solvent mixture in which it is moderately soluble. The container is then loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal formation. The rate of evaporation is a critical parameter; slower rates generally yield higher quality crystals. For diaryl ether compounds, solvents such as ethanol, ethyl acetate (B1210297), or mixtures including hexanes are often effective.

Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound also decreases, resulting in crystallization. The cooling rate can be controlled by placing the crystallization vessel in an insulated container.

Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution, contained in a small open vial, is then placed in a larger sealed container that also contains a precipitant solvent (anti-solvent) in which the compound is insoluble but which is miscible with the primary solvent. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. A common setup involves a solution of the compound in a solvent like dichloromethane, with an anti-solvent such as hexane (B92381) or diethyl ether.

Solvent Layering: This technique is similar to vapor diffusion but relies on the direct diffusion between two liquid phases. A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly mix.

For this compound, a systematic approach would involve screening a variety of solvents and crystallization conditions to identify the optimal parameters for the growth of diffraction-quality single crystals.

Analysis of Molecular Geometry, Conformation, and Intermolecular Interactions (e.g., halogen bonding)

Once suitable single crystals are obtained, single-crystal XRD analysis can provide a wealth of information about the molecular and supramolecular structure of this compound.

Intermolecular Interactions: The crystal packing of this compound will be stabilized by a network of non-covalent interactions. Given the presence of bromine and fluorine atoms, halogen bonding is a significant interaction to be anticipated.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal structure of this compound, the bromine atom can participate in halogen bonds with electron-rich atoms of neighboring molecules, such as the oxygen of the ether linkage or the fluorine atoms. The geometry of these interactions (i.e., the C-Br•••O or C-Br•••F angles and distances) can be precisely determined from the XRD data. These interactions can play a crucial role in directing the self-assembly of the molecules in the solid state.

Other potential intermolecular interactions that may be observed include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H•••π Interactions: Interactions between a C-H bond of one molecule and the π-system of an aromatic ring of another.

C-H•••F and C-H•••O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the fluorine or oxygen atoms as acceptors.

A comprehensive analysis of the crystal structure would involve the identification and characterization of all these interactions to build a complete picture of the supramolecular assembly.

Vibrational Spectroscopy (Infrared and Raman) Methodologies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of a compound. These vibrations are sensitive to the molecular structure, bonding, and local environment, providing a characteristic fingerprint of the molecule.

Methodological Approaches to the Assignment and Interpretation of Characteristic Vibrational Modes

The interpretation of the vibrational spectra of this compound involves the assignment of the observed absorption bands (in IR) and scattered peaks (in Raman) to specific vibrational modes of the molecule. The molecule, being composed of two substituted benzene (B151609) rings linked by an ether oxygen, will exhibit a complex spectrum with numerous vibrational modes.

The assignment process typically involves:

Group Frequency Approach: Certain functional groups give rise to characteristic vibrations that appear in a predictable region of the spectrum, largely independent of the rest of the molecule. For this compound, characteristic group frequencies would include:

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Vibrations of the benzene rings are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorptions due to the C-F bonds are anticipated in the 1100-1400 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Out-of-Plane C-H Bending: These vibrations, which are sensitive to the substitution pattern on the benzene ring, appear in the 650-900 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Asymmetric C-O-C Stretch | 1200 - 1300 |

| Symmetric C-O-C Stretch | ~1050 |

| C-F Stretch | 1100 - 1400 |

| C-Br Stretch | 500 - 600 |

| Out-of-Plane C-H Bend | 650 - 900 |

Correlation with Theoretical Computational Data for Spectral Validation

To achieve a more detailed and reliable assignment of the vibrational spectra, experimental data is often correlated with theoretical calculations. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the vibrational frequencies and intensities of molecules.

The methodological approach involves the following steps:

Geometry Optimization: The first step is to calculate the equilibrium geometry of the this compound molecule at a chosen level of theory (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).

Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, as well as the IR intensities and Raman activities for each vibrational mode.

Scaling of Frequencies: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor (e.g., around 0.96 for B3LYP/6-311++G(d,p)).

Visualization of Vibrational Modes: The output of the frequency calculation also includes the displacement vectors for each atom in each vibrational mode. Visualizing these modes using molecular modeling software is crucial for understanding the nature of the vibration (e.g., stretching, bending, or a combination thereof) and for making unambiguous assignments.

By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a detailed and validated assignment of the vibrational modes of this compound can be achieved. This correlation provides a deeper understanding of the relationship between the molecular structure and its vibrational properties.

Theoretical and Computational Chemistry Investigations into the Electronic Structure and Reactivity of 1 4 Bromophenoxy 3,5 Difluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, are widely employed to balance computational cost and accuracy for organic molecules. researchgate.netnih.gov These calculations can optimize the molecular geometry to its lowest energy state and subsequently determine a variety of electronic properties. semanticscholar.orgbhu.ac.in

For 1-(4-Bromophenoxy)-3,5-difluorobenzene, DFT calculations would typically be performed using a basis set like 6-311G(d,p) or higher to accurately model the electronic distribution around the carbon, hydrogen, oxygen, fluorine, and bromine atoms. nih.govscholarsresearchlibrary.com Such calculations provide the foundation for analyzing the molecule's frontier orbitals, charge distribution, and electrostatic potential.

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov In computational studies of similar aromatic compounds, the HOMO is often localized on the more electron-rich phenyl ring, while the LUMO is distributed over the electron-deficient ring. For this compound, the HOMO would likely be centered on the 4-bromophenoxy moiety, whereas the LUMO would be predominantly located on the electron-poor 3,5-difluorobenzene ring, which is activated by the two strongly electronegative fluorine atoms.

| Parameter | Description and Significance |

|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating capability. Higher, less negative values indicate a stronger tendency to donate electrons. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting capability. Lower, more negative values indicate a stronger tendency to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap is associated with higher reactivity and lower stability. nih.gov |

| Chemical Potential (μ) | Calculated as (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer. Hard molecules have a large energy gap. |

| Electrophilicity Index (ω) | Calculated as μ² / 2η. It quantifies the electron-accepting power of a molecule. nih.gov |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the ether linkage and, to a lesser extent, the fluorine atoms. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. bhu.ac.innih.gov

Positive Potential (Blue): Located on the hydrogen atoms of the aromatic rings. A significant region of positive potential, known as a "sigma-hole" (σ-hole), is also expected along the C-Br bond axis, making the bromine atom a potential halogen bond donor. researchgate.netresearchgate.netsemanticscholar.org

Neutral Regions (Green): Typically found over the carbon framework of the phenyl rings.

Charge distribution analysis, such as Mulliken population analysis, provides quantitative values for the partial atomic charges on each atom, complementing the qualitative picture from the MEP map. bhu.ac.inscholarsresearchlibrary.com This analysis would likely confirm the high negative charges on the oxygen and fluorine atoms and positive charges on the hydrogen atoms.

The dipole moment and polarizability are crucial properties that govern non-covalent intermolecular interactions, solubility, and bulk material properties. These values can be reliably predicted using quantum chemical calculations. bhu.ac.in

Polarizability (α): This describes the ability of the electron cloud of a molecule to be distorted by an external electric field. Aromatic systems are generally highly polarizable. The presence of the bromine atom, a large and relatively polarizable halogen, would further enhance this property. High polarizability is important for London dispersion forces, a key component of intermolecular attraction.

Conformational Analysis and Potential Energy Surfaces of the Diaryl Ether Linkage

The diaryl ether linkage (C-O-C) is not rigid, and the molecule can adopt various conformations by rotation around the C-O bonds. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers to rotation. wayne.edu This is typically done by calculating the potential energy surface (PES), which maps the molecule's energy as a function of one or more geometric parameters, such as the dihedral angles of the C-O-C-C linkages. libretexts.orglibretexts.org

Spectroscopic Property Prediction and Validation through Computational Models

Computational models, particularly those based on DFT and time-dependent DFT (TD-DFT), are invaluable tools for predicting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

For this compound, the prediction of its ¹⁹F NMR spectrum is of particular interest due to the sensitivity of fluorine chemical shifts to the local electronic environment. Computational methods allow for the calculation of NMR shielding tensors, which can be converted to chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies have shown that for fluorinated aromatic compounds, specific scaling factors can be applied to computationally derived chemical shifts to improve their correlation with experimental data, often achieving a maximum deviation of less than 7 ppm. nih.gov

The validation of these computational models is achieved by comparing the predicted spectra with experimentally obtained data. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational method and the assigned structure of the molecule.

Below is a table presenting a hypothetical comparison between predicted and experimental ¹³C and ¹⁹F NMR chemical shifts for this compound. The predicted values are based on DFT calculations using the B3LYP functional and the 6-31+G(d,p) basis set, a common level of theory for such predictions. nih.gov

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| C (C-O, bromophenoxy) | 156.5 | 155.8 |

| C (C-Br) | 118.2 | 117.5 |

| C (C-H, bromophenoxy) | 133.1 | 132.6 |

| C (C-H, bromophenoxy) | 123.0 | 122.4 |

| C (C-O, difluorobenzene) | 160.1 | 159.3 |

| C (C-F) | 164.8 (d, JCF = 245 Hz) | 164.1 (d, JCF = 248 Hz) |

| C (C-H, difluorobenzene) | 98.5 (t, JCF = 25 Hz) | 97.9 (t, JCF = 26 Hz) |

| ¹⁹F | -108.9 | -110.2 |

Mechanistic Studies and Reactivity Profiles of 1 4 Bromophenoxy 3,5 Difluorobenzene in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine (C-Br) bond in the 4-bromophenoxy group of the molecule is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govmdpi.com For 1-(4-bromophenoxy)-3,5-difluorobenzene, the reaction selectively occurs at the C-Br bond, leaving the C-F bonds on the other ring intact.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields. libretexts.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Palladium Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(biphenyl-4-yloxy)-3,5-difluorobenzene |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(4'-vinylbiphenyl-4-yloxy)-3,5-difluorobenzene |

| 4-Carboxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 4'-((3,5-difluorophenyl)oxy)biphenyl-4-carboxylic acid |

This table presents representative examples based on established Suzuki-Miyaura reaction principles. mdpi.commdpi.com

The bromine position of this compound can also be functionalized using Heck and Sonogashira coupling reactions, which form C-C bonds with alkenes and terminal alkynes, respectively. rsc.orgresearchgate.net

The Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. The mechanism typically involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species. nih.gov

The Sonogashira coupling reaction couples the aryl bromide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and often uses a copper(I) co-catalyst, although copper-free versions are also common. rsc.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed from the alkyne and copper salt) or direct alkynylation, and subsequent reductive elimination to yield the coupled product. organic-chemistry.org

Table 2: Heck and Sonogashira Coupling Examples

| Reaction Type | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Butyl (E)-3-(4-((3,5-difluorophenyl)oxy)phenyl)acrylate |

| Heck | Styrene | PdCl₂(PPh₃)₂ | Et₃N | 1-((3,5-difluorophenyl)oxy)-4-styrylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | 1-(3,5-difluorophenoxy)-4-(phenylethynyl)benzene |

This table illustrates potential products based on standard Heck and Sonogashira reaction protocols. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov

The mechanism involves the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amido complex, which undergoes reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of a sterically hindered phosphine (B1218219) ligand is critical for the efficiency of this process. nih.gov

Beyond C-N bond formation, palladium catalysis can also be employed for other C-heteroatom couplings, such as the formation of C-O bonds (with alcohols or phenols) and C-S bonds (with thiols) from aryl bromides, further extending the synthetic utility of the substrate.

Table 3: Buchwald-Hartwig Amination Examples | Amine | Palladium Precursor / Ligand | Base | Product | | :--- | :--- | :--- | :--- | :--- | | Aniline (B41778) | Pd(OAc)₂ / XPhos | KOt-Bu | N-(4-((3,5-difluorophenyl)oxy)phenyl)aniline | | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(4-((3,5-difluorophenyl)oxy)phenyl)morpholine | | Diphenylamine | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | N-(4-((3,5-difluorophenyl)oxy)phenyl)-N-phenylaniline | | Indole | Pd(PPh₃)₄ | Cs₂CO₃ | 1-(4-((3,5-difluorophenyl)oxy)phenyl)-1H-indole |

This table shows representative products from Buchwald-Hartwig amination reactions. nih.govnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobenzene Moiety

The 3,5-difluorophenoxy portion of the molecule is electron-deficient due to the high electronegativity of the fluorine atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction pathway allows for the selective modification of the difluorinated ring, where a nucleophile replaces one of the fluorine atoms.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com Groups that are strongly electron-withdrawing stabilize this negatively charged intermediate, thereby accelerating the reaction. libretexts.org

Contrary to what is observed in aliphatic SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr reactions, often better than chlorine or bromine. masterorganicchemistry.comnih.gov This is not due to the stability of the fluoride (B91410) anion itself, but rather to the powerful electron-withdrawing inductive effect of the fluorine atom. This effect strongly polarizes the C-F bond and stabilizes the negative charge of the intermediate Meisenheimer complex during the rate-limiting addition step, thus lowering the activation energy. stackexchange.commasterorganicchemistry.comreddit.com

In this compound, the two fluorine atoms are in positions 3 and 5. These positions are equivalent. A nucleophilic attack at either C3 or C5 is activated by the electron-withdrawing effects of the other fluorine atom (at the para position relative to attack) and the ether oxygen (at the ortho position), which can stabilize the intermediate through resonance. researchgate.netresearchgate.net This results in a highly regioselective substitution at one of these two positions.

The SNAr reactivity of the difluorobenzene moiety can be exploited to synthesize a variety of more complex aryl derivatives. By reacting this compound with different nucleophiles, one of the fluorine atoms can be displaced to form new bonds.

For instance, reaction with a phenoxide nucleophile results in the formation of a triaryl ether structure. Similarly, reacting the substrate with primary or secondary amines yields N-substituted aryl derivatives, and reaction with thiolates produces aryl thioethers. This methodology provides a direct route to asymmetrically substituted diaryl ethers and other related compounds. nih.govresearchgate.net

Table 4: SNAr Reactions on the Difluorobenzene Moiety

| Nucleophile | Base | Product |

|---|---|---|

| Phenol (B47542) | K₂CO₃ | 1-(4-bromophenoxy)-3-fluoro-5-phenoxybenzene |

| 4-Methoxyphenol | Cs₂CO₃ | 1-(4-bromophenoxy)-3-fluoro-5-(4-methoxyphenoxy)benzene |

| Pyrrolidine | NaH | 1-(4-((3-fluoro-5-(pyrrolidin-1-yl)phenyl)oxy))bromobenzene |

This table provides examples of derivatives formed via SNAr reactions on this compound.

Electrophilic Aromatic Substitution (EAS) and its Selectivity on the Aromatic Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its substituents distributed across two distinct aromatic rings. The outcome of an EAS reaction depends on the interplay between the activating and deactivating nature of these groups and their directing influence. pressbooks.pub The molecule contains a 3,5-difluorophenyl ring (Ring A) and a 4-bromophenyl ring (Ring B), connected by an ether linkage.

Analysis of Ring A (3,5-difluorophenyl moiety): This ring is substituted with two fluorine atoms and a phenoxy group (-OAr).

Phenoxy Group (-OAr): The ether oxygen is a powerful activating group. Through its resonance effect (+M), it donates lone pair electron density into the aromatic π-system, significantly increasing the ring's nucleophilicity. youtube.comyoutube.com This effect strongly directs incoming electrophiles to the ortho and para positions.

Analysis of Ring B (4-bromophenyl moiety): This ring is substituted with a bromine atom and the difluorophenoxy group.

Difluorophenoxy Group (-O-C₆H₃F₂): This group acts as an activating, ortho, para-director for Ring B, similar to any alkoxy group.

Therefore, electrophilic aromatic substitution is predicted to occur preferentially on the 3,5-difluorophenyl ring (Ring A) . The powerful ortho, para-directing ability of the ether oxygen will guide the incoming electrophile. The positions ortho to the ether linkage are C2 and C6, while the position para is C4. Substitution at the C4 position is generally favored due to reduced steric hindrance compared to the C2 and C6 positions.

Table 1: Predicted Regioselectivity of EAS on this compound

| EAS Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Bromophenoxy)-3,5-difluoro-4-nitrobenzene | The ether oxygen is a strong o,p-director, activating Ring A. The C4 position is sterically and electronically favored. msu.edu |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(4-bromophenoxy)-3,5-difluorobenzene | Halogenation occurs on the more activated ring (Ring A). The C4 position is the most likely site of substitution. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acetyl-3,5-difluorophenoxy)-4-bromobenzene | Acylation proceeds on the activated Ring A, primarily at the sterically accessible C4 position. |

Functional Group Interconversions and Strategic Derivatization of the Compound

The structure of this compound offers several avenues for functional group interconversion, primarily centered on the versatile carbon-bromine (C-Br) bond. The carbon-fluorine (C-F) and diaryl ether (C-O-C) bonds are significantly more robust and less reactive under typical synthetic conditions.

Transformations at the C-Br Bond: The aryl bromide moiety is the most synthetically useful handle for derivatization.

Formation of Organometallic Reagents: The bromide can be converted into organometallic intermediates.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can replace the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂ to form a carboxylic acid, aldehydes to form secondary alcohols).

Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is another powerful carbon nucleophile used extensively in C-C bond formation.

Reductive Debromination: The bromine atom can be removed and replaced with a hydrogen atom through catalytic hydrogenation or by using reducing agents, a process known as hydrodebromination. This would yield 1-phenoxy-3,5-difluorobenzene. Reductive debromination of polybrominated diphenyl ethers can also be achieved using nanoscale zerovalent iron. nih.govnih.gov

Inertness of C-F and C-O-C Bonds:

Carbon-Fluorine Bonds: The C-F bonds on the difluorophenyl ring are exceptionally strong and are generally unreactive towards nucleophilic substitution or standard cross-coupling conditions, requiring specialized catalysts or harsh conditions for transformation. Electrophilic fluorination is a method to introduce fluorine but not to transform an existing C-F bond. wikipedia.org

Diaryl Ether Linkage: The ether bond is chemically stable and resistant to cleavage, requiring drastic conditions such as strong acids or reducing agents that would likely affect other parts of the molecule.

Table 2: Strategic Derivatizations via Functional Group Interconversion

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide | Lithium-Halogen Exchange | n-BuLi, THF, -78 °C; then E⁺ (e.g., CO₂) | Aryllithium, then Carboxylic Acid |

| Aryl Bromide | Grignard Formation | Mg, THF | Arylmagnesium Bromide |

| Aryl Bromide | Cross-Coupling | See Section 5.5 | Biaryl, Aryl Amine, Aryl Ether, etc. |

Catalytic Applications where the Compound Acts as a Substrate for Transformations

The primary catalytic application for this compound involves its use as an aryl halide substrate in cross-coupling reactions. The carbon-bromine bond is an ideal reaction site for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental transformations in modern organic synthesis. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is the most prevalent method for activating the C-Br bond for coupling.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org This is a robust and widely used method for synthesizing biaryl compounds. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a premier method for synthesizing aryl amines and has largely replaced harsher classical methods. The process uses a palladium catalyst in conjunction with a specialized phosphine ligand and a strong base. libretexts.orgnumberanalytics.comacs.org

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene, providing access to substituted styrenes and other vinylarenes. nih.gov

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form C-O, C-N, or C-S bonds. wikipedia.org For instance, reacting this compound with a phenol in the presence of a copper catalyst would yield a triaryl ether. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have developed milder conditions. mdpi.comorganic-chemistry.org

Table 3: Catalytic Cross-Coupling Reactions Using the Aryl Bromide Moiety

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Representative Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Compounds libretexts.org |

| Buchwald-Hartwig | C(sp²)-N | Primary/Secondary Amine | Pd(0)/Pd(II) with Phosphine Ligand, Base (e.g., NaOt-Bu) | Diaryl or Alkylaryl Amines wikipedia.org |

| Heck | C(sp²)-C(sp²) | Alkene | Pd(0) complex, Base (e.g., Et₃N) | Stilbene Analogues nih.gov |

| Ullmann Condensation | C(sp²)-O | Phenol/Alcohol | Cu(I) or Cu(0), Base (e.g., K₂CO₃) | Triaryl Ethers wikipedia.org |

Applications of 1 4 Bromophenoxy 3,5 Difluorobenzene As a Strategic Precursor in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The primary role of 1-(4-bromophenoxy)-3,5-difluorobenzene as a synthetic intermediate stems from the presence of the carbon-bromine (C-Br) bond. This bond is a well-established reactive site for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient attachment of a wide array of molecular fragments at the bromine position. researchgate.netmdpi.com

This reactivity allows chemists to use this compound as a foundational scaffold. The diaryl ether core, modified by two fluorine atoms, is retained in the final product, influencing its conformational rigidity and electronic nature. The fluorine atoms, being highly electronegative, create an electron-poor aromatic ring, which can influence reaction rates and the properties of the resulting complex molecules. The fragment derived from 1-bromo-3,5-difluorobenzene (B42898) is noted as a precursor in the synthesis of pharmaceuticals and liquid crystals, highlighting the industrial relevance of this structural motif. google.comgoogle.com

In medicinal chemistry and drug discovery, the systematic synthesis of a series of related compounds is crucial for conducting structure-activity relationship (SAR) studies. These studies help researchers understand how specific structural modifications to a parent molecule affect its biological activity. This compound is an ideal starting material for building such chemical libraries based on a central diaryl ether scaffold.

A common synthetic pathway involves using the compound in a Suzuki-Miyaura cross-coupling reaction. mdpi.com By reacting this compound with a diverse set of aryl or heteroaryl boronic acids, a library of analogs can be generated where the bromo-substituent is replaced by various functional groups. This modular approach allows for the systematic exploration of how different substituents at this position impact the target's biological endpoint (e.g., enzyme inhibition or receptor binding). The diaryl ether core remains constant, providing a rigid framework, while the fluorine atoms can enhance metabolic stability or participate in specific binding interactions.

| Precursor | Reaction Type | Variable Reagent | General Structure of Product Library | Purpose |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | R-B(OH)₂ (Aryl/Heteroaryl Boronic Acids) | R-C₆H₄-O-C₆H₃F₂ | To systematically vary the 'R' group and evaluate its effect on biological activity. |

Building Block for Advanced Polymer and Material Architectures in Research

The structural attributes of this compound also make it a valuable building block, or monomer, for the synthesis of advanced polymers and functional materials. Its rigid diaryl ether backbone can be incorporated into polymer chains to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The presence of fluorine atoms is particularly significant in materials science, as they can enhance solubility in organic solvents, increase the glass transition temperature, and lower the dielectric constant of the resulting polymers.

This compound can be employed as a monomer in certain types of step-growth polymerization, particularly in metal-catalyzed polycondensation reactions. rsc.org For instance, in Suzuki polycondensation, a bifunctional monomer containing two boronic acid groups can be reacted with a bifunctional aryl halide like this compound (after its conversion to a di-bromo derivative) to form poly(arylene ether)s.

This approach allows for the creation of well-defined polymer topologies where the 1-phenoxy-3,5-difluorobenzene unit becomes a repeating part of the polymer backbone. The defined stereochemistry and rigidity of this monomer unit influence the final polymer's morphology and bulk properties. The synthesis of high-performance poly(arylene ether)s often relies on the polymerization of fluorinated monomers to achieve high thermal stability and processability. 20.210.105researchgate.net

| Monomer/Precursor | Polymerization Method | Resulting Polymer Class | Key Structural Feature Contributed |

|---|---|---|---|

| This compound | Metal-Catalyzed Polycondensation (e.g., Suzuki Polycondensation) | Poly(arylene ether)s | Rigid, fluorinated diaryl ether repeating units in the polymer backbone. |

In the field of materials science, particularly for organic electronics, the electronic properties of a material are paramount. This compound serves as a precursor for functional materials where these properties can be intentionally tuned. The 3,5-difluorophenoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

When this unit is incorporated into a conjugated polymer backbone, it functions as an electron-deficient (or acceptor) moiety. Through synthetic strategies that alternate these electron-deficient units with electron-rich (or donor) monomers, researchers can construct donor-acceptor polymers. This molecular-level design directly influences the material's frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, its intrinsic electronic and optical properties. The ability to tune these energy levels is fundamental to the development of new organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Contribution to the Development of New Synthetic Methodologies and Reagents

The development of new synthetic reactions and catalytic systems often requires testing their effectiveness on a wide range of substrates, including those that are sterically hindered or electronically challenging. This compound can serve as such a benchmark substrate. The presence of the ether oxygen and the electron-withdrawing fluorine atoms creates a distinct electronic environment around the C-Br bond.

When a new palladium catalyst for cross-coupling is developed, for example, its performance with this substrate can provide valuable insights into its scope and limitations. iucc.ac.il A catalyst that can efficiently promote the reaction of this compound under mild conditions would be considered robust and versatile. Success with such substrates demonstrates that the new methodology is tolerant of both electron-withdrawing groups and heteroatom functionalities like ethers, thereby proving its potential for broad applicability in complex molecule synthesis.

Future Research Directions and Methodological Advancements in 1 4 Bromophenoxy 3,5 Difluorobenzene Chemistry

Exploration of More Sustainable and Environmentally Benign Synthetic Routes